
Ladarixin
Descripción general
Descripción
Ladarixin es una molécula pequeña que funciona como un inhibidor dual de los receptores de quimiocinas CXCR1 y CXCR2. Estos receptores están involucrados en varios procesos inflamatorios y están implicados en la progresión de varias enfermedades, incluido el cáncer y los trastornos autoinmunes . This compound ha mostrado ser prometedor en estudios preclínicos por su capacidad para modular las respuestas inmunitarias e inhibir el crecimiento tumoral .
Aplicaciones Científicas De Investigación
Applications in Type 1 Diabetes
Clinical Trials Overview
Ladarixin has been primarily studied for its efficacy in preserving pancreatic β-cell function in patients with new-onset type 1 diabetes. A pivotal Phase 3 trial (GLADIATOR) is currently assessing its effectiveness in delaying disease progression by inhibiting IL-8 activity.
- Study Design : The trial is a multicenter, double-blind, placebo-controlled study involving approximately 327 patients across Europe and the United States.
- Primary Endpoint : The primary endpoint focuses on preserving β-cell function as measured by C-peptide levels.
Case Study Findings
In a Phase 2 study presented at the American Diabetes Association's Scientific Sessions, results indicated that while this compound was well-tolerated, it did not significantly preserve residual β-cell function compared to placebo. However, there was a transient benefit observed in glycemic control metrics at week 26 for certain subpopulations .
Applications in Cancer Therapy
Recent studies have explored this compound's potential in oncology, particularly its ability to reduce tumor burden and enhance the efficacy of immunotherapy.
Research Insights
- Tumor Models : In preclinical models of pancreatic cancer, this compound demonstrated the ability to block macrophage attraction and M2 polarization, which are associated with tumor progression. This suggests that this compound could convert a pro-tumoral microenvironment into an immune-permissive one.
- Combination Therapy : In combination with anti-PD-1 therapy, this compound showed increased antitumor effects, indicating its potential as an adjunct treatment for immunotherapy-refractory cancers .
Cancer Type | Mechanism | Outcome |
---|---|---|
Pancreatic Cancer | CXCR1/2 inhibition | Reduced tumor burden; enhanced anti-PD-1 efficacy |
Melanoma | Inhibition of cell motility | Attenuated tumor progression in vivo |
Applications in Respiratory Diseases
This compound has also been investigated for its effects on neutrophilic airway inflammation, which is prevalent in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Findings from Animal Models
In murine models of asthma and COPD exacerbated by cigarette smoke exposure, this compound treatment resulted in:
- Reduced neutrophilic influx
- Improved lung function
- Enhanced corticosteroid sensitivity
These findings suggest that this compound may offer a novel therapeutic strategy for managing respiratory diseases characterized by neutrophilic inflammation .
Mecanismo De Acción
Ladarixin ejerce sus efectos inhibiendo la actividad de los receptores de quimiocinas CXCR1 y CXCR2. Estos receptores están involucrados en el reclutamiento y la activación de células inmunitarias, que juegan un papel crucial en la inflamación y la progresión tumoral. Al bloquear estos receptores, this compound puede reducir la inflamación, inhibir el crecimiento tumoral y modular las respuestas inmunitarias . La inhibición de CXCR1 y CXCR2 afecta a varias vías de señalización, incluidas las vías AKT y NF-kB, que son fundamentales para la supervivencia y proliferación celular .
Análisis Bioquímico
Biochemical Properties
Ladarixin interacts with CXCR1 and CXCR2 chemokine receptors, which play a crucial role in tumor progression and inflammatory responses . It binds to an allosteric pocket of the trans-membrane region of both receptors, resulting in a significant reduction of CXCR1 and CXCR2 mediated chemotaxis .
Cellular Effects
This compound has been shown to have multifactorial effects on cells. It can abrogate motility and induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . These effects are mediated by the inhibition of AKT and NF-kB signaling pathways . Moreover, this compound can also polarize intratumoral macrophages to M1 phenotype, inhibit intratumoral de novo angiogenesis, and inhibit melanoma self-renewal .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CXCR1/2 chemokine receptors. This inhibition abrogates motility and induces apoptosis in cells, mediated by the inhibition of AKT and NF-kB signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has shown improved outcomes as measured by increased insulin sensitivity, delayed diabetes development, and reduced neutrophil infiltration
Metabolic Pathways
It is known that this compound inhibits the CXCR1/2 chemokine receptors, which play a crucial role in inflammatory responses and tumor progression .
Transport and Distribution
It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body through the digestive system.
Subcellular Localization
As an inhibitor of CXCR1/2 chemokine receptors, it is likely that it interacts with these receptors at the cell membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Ladarixin puede sintetizarse a través de un proceso de varios pasos que involucra la preparación de compuestos intermedios seguidos de su acoplamiento y funcionalización. La ruta sintética generalmente implica los siguientes pasos:
Preparación de compuestos intermedios: La síntesis comienza con la preparación de intermedios clave, que luego se someten a diversas reacciones químicas para formar el producto final.
Reacciones de acoplamiento: Los intermedios se acoplan utilizando reactivos como el ácido trifluorometanosulfónico para formar la estructura central de this compound.
Métodos de producción industrial
La producción industrial de this compound implica escalar la ruta sintética para producir el compuesto en grandes cantidades. Esto generalmente requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Ladarixin sufre diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción para producir formas reducidas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas y propiedades .
Comparación Con Compuestos Similares
Ladarixin es único en su inhibición dual de ambos CXCR1 y CXCR2, lo que lo diferencia de otros compuestos que solo se dirigen a uno de estos receptores. Los compuestos similares incluyen:
Reparixin: Otro inhibidor dual de CXCR1 y CXCR2, pero con diferentes propiedades farmacocinéticas.
SB225002: Un inhibidor selectivo de CXCR2, que no afecta a CXCR1.
SCH527123: Un potente antagonista de CXCR2 con actividad limitada contra CXCR1.
La capacidad de this compound para inhibir tanto CXCR1 como CXCR2 lo convierte en un compuesto versátil y efectivo para modular las respuestas inmunitarias y tratar diversas enfermedades .
Actividad Biológica
Ladarixin (LDX) is a novel dual inhibitor of the chemokine receptors CXCR1 and CXCR2, primarily known for its potential therapeutic applications in various inflammatory and autoimmune conditions, including type 1 diabetes and cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.
This compound functions by inhibiting the activity of interleukin-8 (IL-8), which is crucial in mediating inflammation and immune responses. By blocking CXCR1 and CXCR2, this compound reduces the recruitment of neutrophils and macrophages to sites of inflammation, thereby mitigating tissue damage and promoting a more favorable immune environment.
Type 1 Diabetes
A significant area of research has focused on this compound's effects on type 1 diabetes. In a double-blind, randomized controlled trial involving 76 patients, this compound was administered at a dosage of 400 mg twice daily for three cycles of 14 days on and 14 days off. The primary endpoint was the area under the curve (AUC) for C-peptide response during a mixed meal tolerance test at week 13.
Results Summary:
Endpoint | Placebo Group (n=26) | This compound Group (n=50) | P-value |
---|---|---|---|
C-peptide AUC (0-120 min) | -0.144 ± 0.449 nmol/L | 0.003 ± 0.322 nmol/L | 0.122 |
HbA1c < 7% without SHE at week 26 | 54% | 81% | 0.024 |
While the primary endpoint did not show significant differences between groups, secondary analyses indicated transient benefits in maintaining glycemic control in specific subpopulations .
Cancer Treatment
This compound has also demonstrated effectiveness in cancer models, particularly in pancreatic ductal adenocarcinoma (PDAC). Research indicated that this compound reduced tumor burden by inhibiting M2 macrophage polarization and enhancing the efficacy of immune checkpoint inhibitors (ICIs). In preclinical studies, it was shown that this compound could revert tumor-mediated effects on macrophages, thus converting a pro-tumoral environment into one that is more immune-permissive .
Key Findings:
- In a high-immunogenic PDAC model, this compound significantly increased anti-tumor responses when combined with anti-PD-1 therapy.
- It effectively blocked macrophage attraction and reduced tumor-mediated M2 polarization .
In Vitro Studies
In vitro experiments have elucidated this compound's role in modulating cell motility and survival in various cancer cell lines. For example:
- Melanoma Cells: Treatment with LDX resulted in up to a 10-fold reduction in cell migration for highly responsive cell lines .
- Adipocytes: this compound improved insulin signaling and reduced inflammatory responses in adipocyte models, suggesting potential applications in metabolic disorders like obesity .
Propiedades
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-05-2 | |
Record name | Ladarixin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladarixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.